

physical properties of lauryl methacrylate monomer

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Compound of Interest		
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An In-depth Technical Guide to the Physical Properties of Lauryl Methacrylate Monomer

For: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physical and chemical properties of Lauryl Methacrylate (LMA) monomer, a crucial component in the synthesis of polymers for various advanced applications, including drug delivery systems, medical devices, and specialty coatings. The data herein is compiled from various technical datasheets and scientific sources to ensure accuracy and relevance for research and development purposes.

Core Physical Properties

Lauryl Methacrylate (CAS No: 142-90-5), also known as **dodecyl methacrylate**, is the ester of methacrylic acid and lauryl alcohol.[1][2] Commercial grades are often a mixture of C12 (lauryl), C14 (myristyl), and C16 (cetyl) alcohol methacrylates, derived from natural sources.[1][3] This composition can lead to variations in physical properties. LMA is a monofunctional monomer characterized by a long, hydrophobic alkyl chain, which imparts flexibility, water resistance, and adhesion to polymers.[1][3]

General Physical Characteristics

The general physical properties of LMA are summarized in the table below, providing a baseline for handling, storage, and application development.



Property	Value	Source(s)
Molecular Formula	C16H30O2	[1][4][5]
Molecular Weight	254.41 g/mol	[1][5][6]
Appearance	Clear, colorless to light yellow liquid	[1][2][7][8]
Odor	Ester-like, slightly pungent	[1][7][8]
Density	0.868 g/cm³ at 20°C	[1][7][9]
0.868 g/mL at 25°C	[10][11]	
Water Solubility	Insoluble, floats on water	[1][5][6][12]

Thermal and Optical Properties

Thermal and optical data are critical for processing and quality control. The boiling point is often cited under reduced pressure due to the monomer's tendency to polymerize at elevated temperatures.

Property	Value	Conditions	Source(s)
Boiling Point	142 °C	at 4 mmHg	[10][11]
> 300 °C	at 760 mmHg	[1][7][9]	
Melting Point	-7 °C to -23 °C	[1][5][7][13]	_
Flash Point	110 °C to 149 °C	Varies with method (open/closed cup)	[1][7][8]
Refractive Index	1.4440 - 1.4470	at 20°C, 589 nm	[12][14]
Polymer Tg	-50 °C to -65 °C	[1][7][15]	

Fluid and Chemical Properties

These properties are essential for understanding the monomer's flow behavior, purity, and stability.



Property	Value	Source(s)
Viscosity	4.0 - 4.7 mPa·s	at 20-25°C
Vapor Pressure	~0.0012 mmHg	at 25°C (Estimated)
Purity (Assay)	≥ 96-97%	[2][7]
Acid Content	≤ 0.05% (as methacrylic acid)	[7][9]
Water Content	≤ 0.1%	[7][9][12]
Stabilizer	Typically 100-500 ppm MEHQ	[7][14]

Experimental Protocols for Property Determination

Accurate characterization of lauryl methacrylate relies on standardized analytical methods. While specific instrument parameters may vary, the fundamental protocols are outlined below.

Purity and Composition Analysis (Gas Chromatography)

- Objective: To determine the percentage assay of lauryl methacrylate and quantify the presence of other alkyl methacrylates (e.g., C14, C16) or impurities.
- Methodology:
 - Sample Preparation: A dilute solution of the LMA monomer is prepared in a high-purity volatile solvent (e.g., acetone, hexane). An internal standard may be added for quantitative accuracy.
 - \circ Injection: A small, precise volume (typically 1 μ L) of the prepared sample is injected into the gas chromatograph (GC).
 - Separation: The sample is vaporized in a heated injection port and carried by an inert gas (e.g., helium, nitrogen) through a capillary column. The column's stationary phase separates components based on their boiling points and polarity.
 - Detection: A Flame Ionization Detector (FID) is commonly used, which generates a signal proportional to the amount of organic analyte eluted from the column.



 Data Analysis: The resulting chromatogram displays peaks corresponding to each component. The area under each peak is integrated, and the percentage composition is calculated by comparing the peak area of LMA to the total area of all peaks, often referenced against the internal standard.

Density Measurement

- Objective: To determine the mass per unit volume of the liquid monomer.
- Methodology (ASTM D4052):
 - Instrumentation: A digital density meter, which operates based on the oscillation period of a U-shaped tube, is used.
 - Calibration: The instrument is calibrated using dry air and high-purity water at a known temperature (e.g., 20°C).
 - Measurement: The sample is injected into the thermostatted measurement cell, ensuring no air bubbles are present.
 - Reading: The instrument measures the oscillation period of the tube filled with the sample,
 which is directly related to the sample's density, and displays the result.

Refractive Index Measurement

- Objective: To measure the extent to which light is refracted when passing through the monomer, a key indicator of purity.
- Methodology (ASTM D1218):
 - Instrumentation: An Abbe refractometer is commonly used. The instrument must be calibrated with a standard of known refractive index.
 - Sample Application: A few drops of the LMA sample are placed on the surface of the prism.
 - Temperature Control: The prism is maintained at a constant temperature (typically 20°C)
 using a circulating water bath, as refractive index is temperature-dependent.



 Measurement: The operator adjusts the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece. The refractive index is then read directly from the instrument's scale.

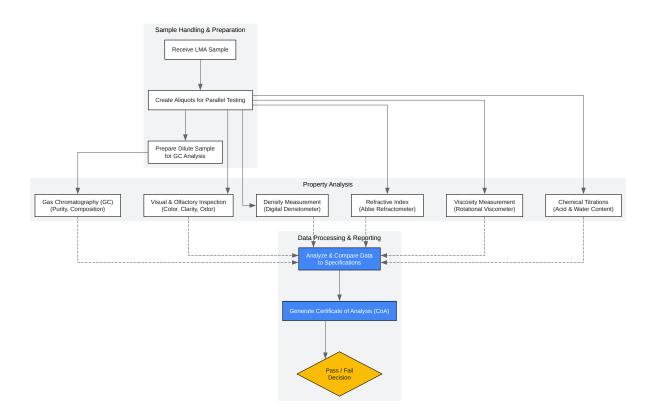
Viscosity Measurement

- Objective: To measure the monomer's resistance to flow.
- Methodology (ASTM D445):
 - Instrumentation: A rotational viscometer or a glass capillary viscometer (e.g., Ubbelohde type) can be used.
 - Temperature Equilibration: The sample is placed in the viscometer, which is then submerged in a constant temperature bath (e.g., 25°C) until thermal equilibrium is reached.
 - Measurement (Rotational): A spindle is rotated at a constant speed within the sample, and the instrument measures the torque required, which is proportional to the viscosity.
 - Measurement (Capillary): The time it takes for a fixed volume of the liquid to flow under gravity through the capillary is measured. The kinematic viscosity is calculated from this flow time and the viscometer's calibration constant.

Visualization of Experimental Workflow

The logical flow for the complete physical characterization of an incoming lauryl methacrylate sample is depicted below. This process ensures a systematic and thorough evaluation of the monomer's properties against specifications.





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